molecular formula C8H12F2O3 B12851981 Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate

Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate

Cat. No.: B12851981
M. Wt: 194.18 g/mol
InChI Key: QFUGOICJIHJRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate is a chemical compound with the molecular formula C8H12F2O3 and a molecular weight of 194.18 g/mol This compound is known for its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate typically involves the reaction of cyclobutane derivatives with fluorinating agents. One common method includes the use of ethyl acetate as a starting material, which undergoes a series of reactions including fluorination and hydroxylation to yield the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 2-(3,3-difluorocyclobutyl)acetate, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate is unique due to the presence of both fluorine atoms and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H12F2O3

Molecular Weight

194.18 g/mol

IUPAC Name

ethyl 2-(3,3-difluoro-1-hydroxycyclobutyl)acetate

InChI

InChI=1S/C8H12F2O3/c1-2-13-6(11)3-7(12)4-8(9,10)5-7/h12H,2-5H2,1H3

InChI Key

QFUGOICJIHJRFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CC(C1)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.